



Application Notes and Protocols for GMP-Compliant Synthesis of ¹⁸F-PSMA-1007

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Compound of Interest		
Compound Name:	18F-Psma 1007	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Good Manufacturing Practice (GMP)-compliant automated synthesis of ¹⁸F-PSMA-1007, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of prostate cancer. The information compiled is based on established and validated one-step synthesis procedures.

Introduction

¹⁸F-PSMA-1007 is a fluorine-18 labeled ligand that targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. Its favorable characteristics, including high tumor uptake and reduced urinary excretion compared to other PSMA tracers, make it a valuable tool for the diagnosis and staging of prostate cancer.[1][2] The synthesis of ¹⁸F-PSMA-1007 can be efficiently automated, making it suitable for routine clinical production in compliance with GMP standards.[3][4][5] This protocol focuses on the more common and efficient one-step direct radiofluorination method.

Materials and Equipment

- 2.1. Reagents and Precursors
- PSMA-1007 precursor (trimethylammonium or trifluoroacetate salt)
- Tetrabutylammonium bicarbonate (TBAHCO₃) or other suitable base



- Anhydrous Acetonitrile (MeCN)
- Dimethyl sulfoxide (DMSO)
- Ethanol (EtOH) for medical use
- Water for Injection (WFI)
- Phosphate Buffered Saline (PBS)
- Sodium Ascorbate (as a stabilizer, optional)[6]

2.2. Consumables

- Sterile, pyrogen-free vials and syringes
- Solid Phase Extraction (SPE) cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec)[3]
- Sterile filters (0.22 μm)

2.3. Equipment

- Automated radiosynthesis module (e.g., GE TRACERlab™ FX N Pro, TRACERlab™ MX, IBA Synthera+, NEPTIS mosaic-RS, Trasis AllInOne)[3][7][8]
- High-Performance Liquid Chromatography (HPLC) system with a radiodetector for quality control
- Gas Chromatography (GC) system for residual solvent analysis
- Dose calibrator
- pH meter or pH strips
- Endotoxin detection system

Experimental Protocol: Automated One-Step Synthesis

Methodological & Application





This protocol outlines the GMP-compliant, fully automated, one-step radiosynthesis of ¹⁸F-PSMA-1007.[3] The process involves the trapping of [¹⁸F]fluoride, azeotropic drying, nucleophilic substitution reaction, and purification via SPE cartridges.

3.1. Pre-Synthesis Preparation

- Ensure the automated synthesis module and all associated equipment have been validated and calibrated according to GMP guidelines.
- Aseptically assemble the single-use cassette and reagents on the synthesis module.
- Prepare a solution of the PSMA-1007 precursor (typically 1.0 to 3.0 mg) in DMSO.[3][6]

3.2. Automated Synthesis Steps

- [18F]Fluoride Trapping: Transfer the cyclotron-produced [18F]fluoride to the synthesis module and trap it on an anion exchange cartridge.
- Elution and Drying: Elute the trapped [18F]fluoride into the reaction vessel using a solution of tetrabutylammonium bicarbonate. Perform azeotropic drying of the [18F]fluoride-TBA complex under vacuum and heating (e.g., 120°C).[6]
- Radiolabeling Reaction: Add the precursor solution in DMSO to the dried [18F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[3]

Purification:

- After the reaction, dilute the crude mixture with a suitable solvent, such as a 5% ethanol solution.
- Load the diluted mixture onto a pre-conditioned SPE cartridge assembly (e.g., Chromafix PS-H+ and Chromafix C18ec).[3]
- Wash the cartridges with a 5% ethanol solution to remove unreacted [18F]fluoride and other impurities.[3]
- Elute the purified ¹⁸F-PSMA-1007 from the cartridge using a 30% ethanol solution.[3]



- Formulation: Dilute the eluted product with PBS to the desired final volume and radioactive concentration.[3] The final formulation may contain a small percentage of ethanol (e.g., 6.8-8%).[6][7]
- Sterile Filtration: Pass the final product through a 0.22 μm sterile filter into a sterile, pyrogenfree vial.

Data Presentation: Synthesis Performance

The following tables summarize the quantitative data from various GMP-compliant synthesis protocols for ¹⁸F-PSMA-1007 using different automated modules.

Table 1: Radiochemical Yield and Synthesis Time

Synthesis Module	Radiochemical Yield (non- decay corrected)	Synthesis Time (min)	Starting Activity (GBq)	Reference
GE TRACERIAD FX FN	24.3 – 82.4%	55	40	[7]
GE TRACERIab MX	43.3 – 52.8%	45	up to 80	[7]
NEPTIS mosaic- RS	41.3 – 44.9%	45	up to 80	[7]
IBA SYNTHERA+	59.5 – 72.8%	35	up to 89	[7]
IBA Synthera Version 01	35 – 48%	33	Not Specified	[9]
Trasis AllInOne	48.6 ± 8.1%	40	Not Specified	[8]
MPS-200 (Sumitomo)	40 – 42%	< 60	Not Specified	[6]
Generic (Various)	30 – 80%	< 60	Not Specified	[3]



Table 2: Quality Control Specifications

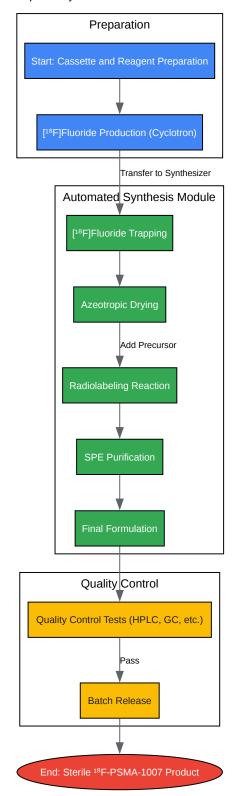
Parameter	Specification	Analytical Method	Reference
Appearance	Clear, colorless solution, free of visible particles	Visual Inspection	European Pharmacopoeia
рН	4.5 - 7.5	pH meter or pH strips	[7][10]
Radiochemical Purity	≥ 95%	Radio-HPLC	[3][6][7][11]
Radionuclidic Identity	Fluorine-18	Gamma Spectroscopy	European Pharmacopoeia
Radionuclidic Purity	Half-life: 105 - 115 min	Dose Calibrator	European Pharmacopoeia
Residual Solvents	Acetonitrile: ≤ 410 μg/mLDMSO: ≤ 5000 μg/mLEthanol: ≤ 10% v/v	Gas Chromatography (GC)	[7]
Tetrabutylammonium (TBA)	< 260 μg/mL	Semi-quantitative spot test	[7]
Bacterial Endotoxins	< 175/V IU/mL (V = max. recommended dose in mL)	Limulus Amebocyte Lysate (LAL) test	European Pharmacopoeia
Sterility	Sterile	Sterility Test	European Pharmacopoeia
Filter Integrity	Pass	Bubble Point Test	European Pharmacopoeia
Molar Activity	> 1,000 GBq/µmol	HPLC	[6]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the GMP-compliant synthesis of ¹⁸F-PSMA-1007.

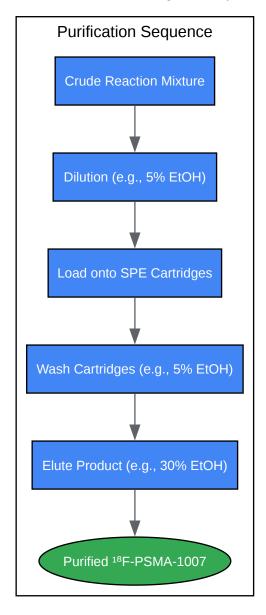


GMP-Compliant Synthesis Workflow for 18F-PSMA-1007





SPE Purification Logical Steps



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